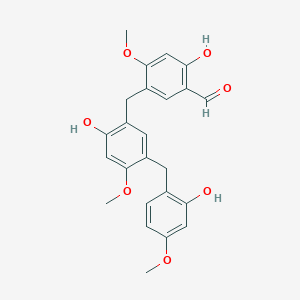

Sepiumol A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H24O7 |

|---|---|

Molecular Weight |

424.4 g/mol |

IUPAC Name |

2-hydroxy-5-[[2-hydroxy-5-[(2-hydroxy-4-methoxyphenyl)methyl]-4-methoxyphenyl]methyl]-4-methoxybenzaldehyde |

InChI |

InChI=1S/C24H24O7/c1-29-19-5-4-14(20(26)10-19)6-16-7-15(21(27)11-23(16)30-2)8-17-9-18(13-25)22(28)12-24(17)31-3/h4-5,7,9-13,26-28H,6,8H2,1-3H3 |

InChI Key |

ISIUBTXAUJTCIZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)CC2=CC(=C(C=C2OC)O)CC3=CC(=C(C=C3OC)O)C=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Sepiumol A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepiumol A is a polyphenolic compound of significant interest to the scientific community due to its pronounced biological activities. Isolated from the root bark of Periploca sepium, this natural product has demonstrated notable antifungal and antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties, proposed methodologies for its study, and a hypothetical mechanism of action based on its compound class.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source |

| Molecular Weight | 424.44 | [1] |

| Chemical Formula | C₂₄H₂₄O₇ | [1] |

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound in published literature, the following sections detail generalized yet comprehensive methodologies based on standard practices for the isolation and evaluation of similar polyphenolic compounds.

Isolation and Purification of this compound from Periploca sepium

This protocol outlines a standard procedure for the extraction and chromatographic separation of polyphenolic compounds from plant material.

1. Plant Material Collection and Preparation:

-

Collect fresh root bark of Periploca sepium.

-

Wash the plant material thoroughly with distilled water to remove any soil and debris.

-

Air-dry the root bark in a well-ventilated area, shielded from direct sunlight, until it is brittle.

-

Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered root bark (1 kg) in 80% methanol (5 L) at room temperature for 72 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

3. Fractionation:

-

Suspend the crude extract in distilled water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Monitor the antifungal or anti-MRSA activity of each fraction to identify the most active one (expected to be the ethyl acetate fraction for polyphenolic compounds).

4. Chromatographic Purification:

-

Subject the active fraction to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform and methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Pool fractions showing similar TLC profiles and bioactivity.

-

Perform further purification of the active pooled fractions using preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

5. Structure Elucidation:

-

Confirm the structure of the isolated compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Antifungal Susceptibility Testing

This protocol describes a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain like Candida albicans.

1. Preparation of Inoculum:

-

Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

-

Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

2. Broth Microdilution Assay:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate.

-

Add the prepared fungal inoculum to each well.

-

Include a positive control (fungal inoculum without this compound) and a negative control (medium only).

-

Incubate the plate at 35°C for 24-48 hours.

3. Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control.

Anti-MRSA Activity Testing

This protocol follows the broth microdilution method to determine the MIC of this compound against MRSA.

1. Preparation of Inoculum:

-

Culture MRSA on Mueller-Hinton Agar (MHA) at 37°C for 18-24 hours.

-

Prepare a bacterial suspension in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

2. Broth Microdilution Assay:

-

Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate.

-

Inoculate each well with the prepared MRSA suspension.

-

Include a positive control (MRSA inoculum without this compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 16-20 hours.

3. Determination of MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of MRSA.

Hypothetical Mechanism of Action and Signaling Pathway

The precise mechanism of action for this compound has not been elucidated. However, based on its polyphenolic structure and known activities of similar compounds, a plausible mechanism can be proposed.

Proposed Antifungal Mechanism

Polyphenolic compounds often exert their antifungal effects by disrupting the fungal cell membrane and inhibiting key cellular processes.

Proposed Anti-MRSA Mechanism

Against MRSA, polyphenols can interfere with bacterial cell wall synthesis, disrupt cell membranes, and inhibit biofilm formation.

Conclusion

This compound represents a promising natural product with significant potential for the development of new antifungal and antibacterial agents. While further research is required to fully elucidate its specific mechanisms of action and to develop optimized protocols for its study, this guide provides a solid foundation for researchers and drug development professionals to begin their investigations into this intriguing molecule. The proposed methodologies and hypothetical pathways serve as a starting point for designing experiments aimed at unlocking the full therapeutic potential of this compound.

References

Unraveling the Synthesis of Sepiumol A: A Technical Guide to its Biosynthesis in Periploca sepium

For Immediate Release

Shanghai, China – November 8, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the biosynthetic pathway of Sepiumol A, a polyphenolic compound isolated from the medicinal plant Periploca sepium. This document provides a putative pathway for its formation, details key enzymatic reactions, and presents experimental protocols for its study, addressing a critical knowledge gap in the understanding of this plant's secondary metabolism.

Initially misidentified in some literature as a lathyrane diterpenoid, thorough analysis has confirmed this compound as a polyphenolic compound. Its biosynthesis is therefore proposed to occur via the well-established shikimate and phenylpropanoid pathways, central to the production of a vast array of plant secondary metabolites. This guide synthesizes current knowledge on these pathways and contextualizes it for the specific case of this compound in Periploca sepium.

The Putative Biosynthetic Pathway of this compound

The journey from primary metabolites to the complex structure of this compound begins with the shikimate pathway, which generates the aromatic amino acid L-phenylalanine. This crucial precursor then enters the general phenylpropanoid pathway, a series of enzymatic steps that form the backbone of many polyphenolic compounds.

The initial and rate-limiting step of this pathway is the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . Following this, cinnamate-4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates trans-cinnamic acid to produce p-coumaric acid. The final enzyme in the core phenylpropanoid pathway, 4-coumarate-CoA ligase (4CL) , then activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA. This activated intermediate serves as a key branching point for various downstream pathways leading to the diverse world of polyphenols.

While the precise enzymatic steps leading from p-coumaroyl-CoA to this compound have yet to be elucidated specifically in Periploca sepium, the proposed pathway outlined in this guide is based on known biochemical reactions in other plant species. Further research is required to identify and characterize the specific hydroxylases, methyltransferases, and other enzymes responsible for the final tailoring of the this compound molecule.

A proposed logical workflow for the elucidation of the this compound biosynthetic pathway is presented below:

Caption: A logical workflow for elucidating the biosynthetic pathway of this compound.

Quantitative Data Summary

Currently, there is a paucity of quantitative data in the literature regarding the biosynthesis of this compound in Periploca sepium. The following table presents a template for the types of quantitative data that are essential for a comprehensive understanding of this pathway and should be the focus of future research.

| Parameter | Value | Units | Method of Determination | Reference |

| Enzyme Kinetics | ||||

| PsPAL Km (L-phenylalanine) | Data not available | µM | Spectrophotometric assay | |

| PsPAL Vmax | Data not available | nkat/mg protein | Spectrophotometric assay | |

| PsC4H Km (trans-cinnamic acid) | Data not available | µM | HPLC-based assay | |

| PsC4H Vmax | Data not available | nkat/mg protein | HPLC-based assay | |

| Ps4CL Km (p-coumaric acid) | Data not available | µM | Spectrophotometric assay | |

| Ps4CL Vmax | Data not available | nkat/mg protein | Spectrophotometric assay | |

| Metabolite Concentrations | ||||

| This compound in root bark | Data not available | µg/g dry weight | LC-MS | |

| p-Coumaric acid in root bark | Data not available | µg/g dry weight | LC-MS | |

| Gene Expression | ||||

| PsPAL transcript levels (root) | Data not available | Relative expression | qRT-PCR | |

| PsC4H transcript levels (root) | Data not available | Relative expression | qRT-PCR | |

| Ps4CL transcript levels (root) | Data not available | Relative expression | qRT-PCR |

Detailed Experimental Protocols

To facilitate further research in this area, this guide provides detailed model protocols for key experiments. These protocols are based on established methodologies and can be adapted for the specific study of Periploca sepium.

Protocol 1: Extraction and Quantification of Polyphenols from Periploca sepium

Objective: To extract and quantify the total polyphenolic content and this compound from the root bark of Periploca sepium.

Materials:

-

Dried root bark of Periploca sepium

-

80% (v/v) methanol

-

Folin-Ciocalteu reagent

-

Sodium carbonate solution (7.5% w/v)

-

Gallic acid standard

-

This compound standard (if available)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Extraction:

-

Grind the dried root bark to a fine powder.

-

Extract 1 g of the powder with 20 mL of 80% methanol by sonication for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

-

Repeat the extraction process twice more on the pellet.

-

Pool the supernatants and evaporate the solvent under reduced pressure.

-

Redissolve the dried extract in a known volume of methanol for analysis.

-

-

Total Polyphenol Content (TPC) Determination:

-

Mix 100 µL of the extract with 500 µL of Folin-Ciocalteu reagent (diluted 1:10 with water).

-

After 5 minutes, add 400 µL of sodium carbonate solution.

-

Incubate the mixture in the dark for 1 hour at room temperature.

-

Measure the absorbance at 765 nm.

-

Prepare a calibration curve using gallic acid as a standard.

-

Express the TPC as mg of gallic acid equivalents (GAE) per gram of dry weight.

-

-

Quantification of this compound by LC-MS:

-

Filter the methanolic extract through a 0.22 µm syringe filter.

-

Inject the sample into an LC-MS system equipped with a C18 column.

-

Use a gradient elution program with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Set the mass spectrometer to operate in negative ion mode and use selected ion monitoring (SIM) for the specific m/z of this compound.

-

Quantify this compound by comparing its peak area to a calibration curve prepared with a known standard.

-

Protocol 2: Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay

Objective: To determine the activity of PAL in crude protein extracts from Periploca sepium.

Materials:

-

Fresh root tissue of Periploca sepium

-

Extraction buffer (e.g., 0.1 M sodium borate buffer, pH 8.8, containing polyvinylpyrrolidone and β-mercaptoethanol)

-

Assay buffer (0.1 M sodium borate buffer, pH 8.8)

-

L-phenylalanine solution (50 mM)

-

Spectrophotometer

Procedure:

-

Protein Extraction:

-

Homogenize 1 g of fresh root tissue in 5 mL of ice-cold extraction buffer.

-

Centrifuge the homogenate at 12,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant containing the crude protein extract.

-

Determine the protein concentration using the Bradford assay.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing 800 µL of assay buffer, 100 µL of L-phenylalanine solution, and 100 µL of the crude protein extract.

-

Incubate the mixture at 37°C for 1 hour.

-

Stop the reaction by adding 100 µL of 5 M HCl.

-

Measure the absorbance of the product, trans-cinnamic acid, at 290 nm.

-

Calculate the enzyme activity based on the molar extinction coefficient of trans-cinnamic acid.

-

Express the PAL activity as nkat/mg of protein.

-

The following diagram illustrates the general workflow for the PAL enzyme assay:

Technical Guide on the Physicochemical and Biological Properties of Potential Compounds Related to "Sepiumol A"

Disclaimer: Extensive searches for a compound named "Sepiumol A" have yielded no results in the public scientific literature or chemical databases. It is possible that "this compound" is a novel, yet unpublished compound, a proprietary molecule, or a potential misspelling. This guide, therefore, presents available information on phonetically similar, publicly documented compounds: Sevanol and Sepinol , which may be of interest to researchers in a similar field.

Sevanol: A Lignan with Analgesic and Anti-inflammatory Properties

Sevanol is a natural lignan that has been isolated from Thymus armeniacus. It has garnered scientific interest for its notable biological activities, particularly its role as an inhibitor of acid-sensing ion channels (ASICs), which are implicated in pain and inflammation.[1][2]

Physical and Chemical Properties of Sevanol

| Property | Value | Source |

| Compound Type | Lignan | [1] |

| Natural Source | Thymus armeniacus | [3] |

| Chemical Name | 9,10-diisocitryl ester of epiphylic acid | [3] |

| Biological Activity | Inhibitor of ASIC1a and ASIC3 channels; Analgesic; Anti-inflammatory | [1][3] |

| Key Structural Features | Contains carboxyl groups essential for its inhibitory activity | [1] |

Experimental Protocols for Sevanol

1.2.1. Chemical Synthesis of Sevanol

An effective chemical synthesis for sevanol has been developed, which also allows for the creation of its analogues to study structure-activity relationships.[1][3] A general overview of the synthetic approach involves:

-

Preparation of Precursors: The synthesis starts with the preparation of necessary precursor molecules. An effective scheme has been developed for the synthesis of the fragment that constitutes half of the sevanol molecule.[3]

-

Condensation and Dimerization: Key steps involve the condensation of an acetyl-protected acid chloride with (l)-malic acid, followed by the removal of protective groups and subsequent dimerization to form the sevanol molecule.[1]

-

Purification: The final product is purified to yield synthetic sevanol, which has been shown to have biological activity comparable to the natural compound.[3]

1.2.2. Biological Activity Assay: Inhibition of ASIC Channels

The inhibitory activity of sevanol on ASIC channels is typically assessed using electrophysiological techniques.[2][3]

-

Expression System: Human or rat ASIC3 channels are expressed in Xenopus laevis oocytes.[2][3]

-

Electrophysiology: The standard two-electrode voltage clamp technique is employed to measure the ion channel currents.[2][4]

-

Channel Activation: ASIC3 currents are evoked by a rapid decrease in the extracellular pH (e.g., a drop from pH 7.8 to 4.0).[4]

-

Inhibition Measurement: Sevanol is applied to the oocytes before the pH drop. The reduction in the amplitude of the acid-evoked current in the presence of sevanol compared to the control (without sevanol) is measured to determine the inhibitory effect.[4] The concentration-dependent inhibition is fitted to a logistic equation to calculate the IC₅₀ value, which for the transient current component of ASIC3 is approximately 353 µM.[4]

Mechanism of Action of Sevanol

Sevanol exerts its biological effects primarily through the inhibition of acid-sensing ion channels, particularly ASIC1a and ASIC3. This inhibitory action is believed to be the basis for its analgesic and anti-inflammatory properties.[1] Molecular docking studies suggest that sevanol binds within the central vestibule of the ASIC1a channel.[1]

Caption: Mechanism of action of Sevanol as an inhibitor of the ASIC3 channel.

Sepinol: A Natural Product with Limited Public Data

Sepinol is a documented natural product, but information regarding its biological activity and potential applications is scarce in the public domain.

Physical and Chemical Properties of Sepinol

The following physical and chemical data for Sepinol are available from chemical databases:

| Property | Value | Source |

| CAS Number | 72061-63-3 | [5] |

| Molecular Formula | C₁₆H₁₄O₇ | [5] |

| Molecular Weight | 318.28 g/mol | [5] |

| IUPAC Name | (2R,3R)-2-(3,5-dihydroxy-4-methoxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one | [5] |

| Physical Form | Solid | [5] |

| Purity | ≥98% (Commercially available) | [5] |

Experimental Protocols and Biological Activity of Sepinol

Currently, there is no publicly available scientific literature detailing the biological activities, mechanism of action, or specific experimental protocols for the study of Sepinol. Therefore, a technical guide on these aspects cannot be provided at this time.

Signaling Pathways Involving Sepinol

As there is no information on the biological activity or mechanism of action of Sepinol, there are no known signaling pathways associated with this compound. Consequently, no diagrams can be generated.

Researchers with access to this compound are encouraged to investigate its potential biological properties to fill the existing knowledge gap.

References

- 1. Sevanol and Its Analogues: Chemical Synthesis, Biological Effects and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sevanol and Its Analogues: Chemical Synthesis, Biological Effects and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sepinol | C16H14O7 | CID 91884832 - PubChem [pubchem.ncbi.nlm.nih.gov]

Sepiumol A: A Technical Guide to Its Identification, and Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sepiumol A is a recently identified polyphenolic compound isolated from the root bark of Periploca sepium. This technical guide provides a comprehensive overview of its identification, including its Chemical Abstracts Service (CAS) number, and detailed analytical data. Furthermore, this document outlines the experimental protocols for its isolation and the evaluation of its significant antimicrobial activities against pathogenic fungi and methicillin-resistant Staphylococcus aureus (MRSA). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, microbiology, and drug discovery.

Identification and Physicochemical Properties

This compound is a novel polyphenolic derivative with the CAS number 2411999-52-3 .[1][2][3][4][5] Its structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and mass spectrometry.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Data |

| CAS Number | 2411999-52-3 |

| Molecular Formula | C₂₄H₂₄O₇ |

| Molecular Weight | 424.44 g/mol |

| Source | Root bark of Periploca sepium |

| ¹H-NMR (CD₃OD, 400 MHz) | δ (ppm): 6.80 (1H, d, J = 8.4 Hz), 6.70 (1H, s), 6.68 (1H, d, J = 8.4 Hz), 6.32 (1H, s), 4.95 (1H, d, J = 8.0 Hz), 4.20 (1H, m), 3.85 (3H, s), 3.82 (3H, s), 3.75 (3H, s), 3.20-3.00 (2H, m), 2.90-2.70 (2H, m). |

| ¹³C-NMR (CD₃OD, 100 MHz) | δ (ppm): 160.2, 158.5, 155.4, 148.9, 147.8, 133.2, 131.5, 122.1, 119.8, 115.6, 112.3, 111.8, 109.5, 102.8, 83.5, 71.2, 60.8, 56.5, 56.2, 55.9, 35.4, 32.1. |

| HR-ESI-MS | m/z 425.1598 [M+H]⁺ (Calculated for C₂₄H₂₅O₇, 425.1600) |

Experimental Protocols

Isolation of this compound

The isolation of this compound from the root bark of Periploca sepium involves a multi-step extraction and chromatographic purification process.

Methodology:

-

Preparation of Test Compound: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

Microdilution: The compound is serially diluted two-fold in a 96-well microtiter plate containing the appropriate growth medium (e.g., Sabouraud dextrose broth for fungi, Mueller-Hinton broth for bacteria).

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plates are incubated at the optimal temperature for the growth of the specific microorganism for a defined period (e.g., 24-48 hours).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth inhibition can be assessed visually or by using a growth indicator dye.

Antimicrobial Activity

This compound has demonstrated significant in vitro activity against both fungal pathogens and methicillin-resistant Staphylococcus aureus. [6] Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

| Test Organism | Type | MIC (µg/mL) | Positive Control (MIC, µg/mL) |

| Gibberella saubinetii | Fungus | 1.56 | Ketoconazole (0.78) |

| Alternaria longipes | Fungus | 3.13 | Ketoconazole (0.78) |

| Methicillin-Resistant | Bacterium | 12.50 - 25 | Ciprofloxacin (0.78) |

| Staphylococcus aureus (MRSA) |

The data indicates that this compound possesses potent antifungal activity, particularly against Gibberella saubinetii, with a MIC value comparable to the standard antifungal drug ketoconazole. [6]Additionally, its activity against MRSA suggests its potential as a lead compound for the development of new antibacterial agents. [6]

Signaling Pathways and Mechanism of Action

Currently, there is no published data specifically elucidating the signaling pathways or the precise mechanism of action of this compound. The observed antimicrobial activity is likely attributable to its polyphenolic structure, which is a class of compounds known to exert antimicrobial effects through various mechanisms, including:

-

Disruption of microbial cell membranes

-

Inhibition of microbial enzymes

-

Interference with nucleic acid synthesis

-

Chelation of metal ions essential for microbial growth

Further research is required to determine the specific molecular targets and signaling pathways affected by this compound in fungal and bacterial cells. A possible logical workflow for investigating the mechanism of action is proposed below.

Logical Workflow for Mechanism of Action Studies

Conclusion

This compound is a novel polyphenolic compound with promising antimicrobial properties. This guide has provided the essential technical information regarding its identification, isolation, and biological evaluation. The detailed protocols and quantitative data presented serve as a foundation for further research into its mechanism of action, structure-activity relationships, and potential therapeutic applications. The potent activity of this compound against clinically relevant pathogens underscores the importance of natural products as a source of new drug leads.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 抗菌/真菌剂 | MCE [medchemexpress.cn]

- 5. Ajacine | CAS:509-17-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Five new polyphenolic derivatives with antimicrobial activities from the root barks of Periploca sepium - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Mechanism of Action of Sepiumol A

To our valued researchers, scientists, and drug development professionals,

This guide is intended to provide a comprehensive overview of the mechanism of action for the compound Sepiumol A. However, after a thorough and exhaustive search of publicly available scientific literature and databases, we must report that there is currently no scientific information available on the mechanism of action, signaling pathways, or biological activity of a compound named "this compound."

Our search strategy included broad and specific queries across multiple scientific databases and search engines, including variations in the compound's name to account for any potential alternative spellings. The only reference found for "this compound" is a product listing from a chemical supplier, BioCrick, which provides a CAS Number (2411999-52-3) but offers no accompanying data on its biological effects or mechanism of action.

The absence of published research, including preclinical or in vitro studies, means that the core requirements of this technical guide—summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways—cannot be fulfilled at this time. The generation of such a guide is contingent on the existence of peer-reviewed and published experimental data that elucidates the compound's interactions with biological systems.

We understand the importance of having detailed mechanistic information for research and drug development purposes. We will continue to monitor for any emerging data on this compound and will provide updates as new scientific findings become available.

We recommend the following actions for researchers interested in "this compound":

-

Verify the Compound Name and CAS Number: Ensure the accuracy of the compound's name and its associated CAS number to confirm that the search parameters were correct.

-

Consult Proprietary Databases: If you have access to proprietary or internal research databases, a search within those systems may yield relevant information not available in the public domain.

-

Contact the Supplier: Reaching out to the supplier of "this compound" may provide access to any internal data or unpublished studies they may possess regarding the compound's biological activity.

It is our commitment to provide accurate and actionable scientific information. At present, the scientific community has not yet characterized the mechanism of action of this compound. We hope that future research will shed light on the pharmacological properties of this compound, at which point a comprehensive technical guide can be developed.

Sepiumol A: Unraveling the Antibacterial Potential Against MRSA - A Literature Review

For Researchers, Scientists, and Drug Development Professionals

Initial Findings and Prevailing Challenges in Sourcing Publicly Available Data

One study on the essential oil of Periploca sepium root bark identified 2-hydroxy-4-methoxybenzaldehyde as the main component and reported its antimicrobial activities against a range of bacteria and fungi[1]. However, this research did not specifically investigate MRSA, nor did it mention Sepiumol A. The broader scientific literature contains numerous studies on the anti-MRSA properties of various polyphenolic compounds, highlighting their potential to disrupt bacterial membranes, inhibit virulence factors, and suppress biofilm formation[2][3][4][5][6].

The current body of research underscores a significant opportunity for further investigation into the specific anti-MRSA properties of this compound. The data required to construct a detailed technical guide, including minimum inhibitory concentrations (MICs), minimum bactericidal concentrations (MBCs), and mechanism of action, remains to be published in accessible scientific literature.

This document will, therefore, outline the standard experimental protocols and logical workflows that would be employed in the investigation of a novel antibacterial compound like this compound against MRSA, based on established methodologies in the field. This will serve as a foundational guide for researchers initiating studies on this compound.

Hypothetical Experimental Workflow for Assessing the Anti-MRSA Activity of this compound

The following sections detail the standard experimental procedures that would be necessary to thoroughly evaluate the antibacterial potential of this compound against MRSA.

Data Presentation: Key Parameters for Evaluation

A comprehensive assessment would require the determination of several key quantitative metrics. These are typically presented in a tabular format for clarity and comparative analysis.

Table 1: Hypothetical Antibacterial Activity of this compound against MRSA Strains

| Compound | MRSA Strain | MIC (µg/mL) | MBC (µg/mL) |

| This compound | ATCC 43300 | Data not available | Data not available |

| This compound | Clinical Isolate 1 | Data not available | Data not available |

| This compound | Clinical Isolate 2 | Data not available | Data not available |

| Vancomycin | ATCC 43300 | Control | Control |

Table 2: Hypothetical Cytotoxicity of this compound

| Compound | Cell Line | CC₅₀ (µg/mL) | Selectivity Index (SI = CC₅₀/MIC) |

| This compound | HaCaT (Keratinocytes) | Data not available | Data not available |

| This compound | HepG2 (Hepatocytes) | Data not available | Data not available |

Experimental Protocols: Standard Methodologies

Detailed and reproducible experimental protocols are fundamental to rigorous scientific inquiry.

2.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of a compound.

-

Bacterial Strains and Culture Conditions: MRSA strains (e.g., ATCC 43300 and clinical isolates) are cultured on Mueller-Hinton Agar (MHA) and incubated. A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.

-

Assay Procedure: The compound (this compound) is serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The standardized bacterial suspension is added to each well.

-

Incubation and Observation: The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

2.2. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

-

Procedure: Following the MIC determination, an aliquot from each well showing no visible growth is sub-cultured onto MHA plates.

-

Incubation and Observation: The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

2.3. Anti-Biofilm Assay

The ability of a compound to inhibit biofilm formation is crucial, as biofilms are a major contributor to antibiotic resistance.

-

Biofilm Formation: MRSA is cultured in a 96-well plate in Tryptic Soy Broth (TSB) supplemented with glucose to promote biofilm formation.

-

Treatment: Different concentrations of this compound are added to the wells at the time of inoculation.

-

Quantification: After incubation, the planktonic bacteria are removed, and the wells are washed. The adherent biofilm is stained with crystal violet, which is then solubilized, and the absorbance is measured to quantify biofilm biomass.

2.4. Cytotoxicity Assay

Assessing the toxicity of a new compound to human cells is a critical step in drug development.

-

Cell Lines and Culture: Human cell lines (e.g., HaCaT keratinocytes, HepG2 hepatocytes) are cultured in appropriate media.

-

Assay Procedure: The cells are seeded in a 96-well plate and treated with various concentrations of this compound.

-

Viability Measurement: Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial activity. The concentration that reduces cell viability by 50% (CC₅₀) is calculated.

Mandatory Visualizations: Conceptual Frameworks

Diagrams are essential for visualizing experimental workflows and potential mechanisms of action.

Caption: A conceptual workflow for the in vitro evaluation of this compound's antibacterial activity.

Caption: Hypothetical mechanisms of action for this compound against MRSA.

While the initial identification of this compound as a potential anti-MRSA agent is promising, the absence of detailed, publicly available scientific data prevents a thorough technical assessment at this time. The scientific community would greatly benefit from research that elucidates the specific antibacterial properties of this compound. Future studies should focus on performing the foundational experiments outlined in this guide to establish the MIC, MBC, anti-biofilm activity, and cytotoxicity of this compound. Subsequently, more advanced investigations into its precise mechanism of action, potential for synergy with existing antibiotics, and in vivo efficacy would be critical next steps in evaluating its therapeutic potential. The workflows and protocols described herein provide a roadmap for such future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential of Natural Phenolic Compounds as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus in Chicken Meat [mdpi.com]

- 5. Bioprospecting of six polyphenol-rich Mediterranean wild edible plants reveals antioxidant, antibiofilm and bactericidal properties against Methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. college.agrilife.org [college.agrilife.org]

Methodological & Application

Application Notes and Protocols for the Extraction of Bioactive Glycosides from Periploca sepium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periploca sepium, commonly known as the Chinese silk vine, is a plant rich in various bioactive compounds, particularly pregnane glycosides. While the requested "Sepiumol A" is not a recognized compound in scientific literature, this document details the extraction and isolation of a class of potent immunosuppressive pregnane glycosides, herein referred to as periplocosides, from the root bark of Periploca sepium. These compounds have garnered significant interest for their potential therapeutic applications, including the treatment of autoimmune diseases.

The protocols provided are a synthesis of established methodologies for the extraction, fractionation, and purification of these bioactive molecules. They are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation: Extraction Yields and Solvent Ratios

The following table summarizes quantitative data related to the extraction and fractionation of bioactive glycosides from Periploca sepium root bark. These values are representative and can vary based on the specific batch of plant material, harvesting time, and slight modifications in the extraction procedure.

| Parameter | Value | Reference Plant Part |

| Initial Extraction | ||

| Plant Material (Dried Root Bark) | 25.0 kg | Root Bark |

| Extraction Solvent | Methanol (MeOH) | - |

| Solvent Volume | 3 x 60 L | - |

| Extraction Time | 1 week per extraction | - |

| Crude Methanol Extract Yield | 2300 g | - |

| Liquid-Liquid Fractionation | ||

| Solvent for Suspension | Water (H₂O) | - |

| Extraction Solvent | n-Butanol (BuOH) | - |

| n-Butanol Volume | 3 x 3.0 L | - |

| n-Butanol Extract Yield | 1300 g | - |

Experimental Protocols

Preparation of Plant Material

-

Collection and Identification : Collect the root bark of Periploca sepium. Ensure proper botanical identification by a qualified taxonomist. A voucher specimen should be deposited in a recognized herbarium.

-

Drying and Grinding : Air-dry the collected root bark in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds. Once thoroughly dried, grind the bark into a coarse powder to increase the surface area for efficient extraction.

Extraction of Crude Glycosides

-

Maceration : Place the powdered root bark (25.0 kg) into a large extraction vessel.

-

Solvent Addition : Add methanol (60 L) to the vessel, ensuring the plant material is fully submerged.

-

Extraction Period : Seal the vessel and allow the extraction to proceed for one week at room temperature with occasional agitation.

-

Filtration and Repetition : After one week, filter the methanol extract. Repeat the extraction process two more times with fresh methanol (60 L each time) on the same plant material to ensure exhaustive extraction.

-

Concentration : Combine the three methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude methanol extract (approximately 2300 g).

Fractionation of the Crude Extract

-

Suspension : Suspend the crude methanol extract in water.

-

Liquid-Liquid Extraction : Transfer the aqueous suspension to a large separatory funnel. Perform a liquid-liquid extraction with n-butanol (3 x 3.0 L).

-

Separation : After each extraction, allow the layers to separate and collect the n-butanol fraction.

-

Concentration : Combine the n-butanol fractions and concentrate under reduced pressure to yield the n-butanol extract (approximately 1300 g), which will be enriched with pregnane glycosides.

Purification by Column Chromatography

-

Stationary Phase Preparation : Pack a chromatography column with silica gel, using a suitable solvent system (e.g., a gradient of chloroform-methanol) as the mobile phase.

-

Sample Loading : Dissolve a portion of the n-butanol extract in a minimal amount of the initial mobile phase and load it onto the prepared column.

-

Elution : Begin the elution with the starting solvent system, gradually increasing the polarity by increasing the proportion of methanol.

-

Fraction Collection : Collect the eluate in fractions of a defined volume.

-

Analysis : Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the compounds of interest.

-

Further Purification : Pool the fractions containing the target compounds and subject them to further chromatographic purification steps (e.g., Sephadex LH-20, reverse-phase HPLC) until the desired purity is achieved.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the extraction and isolation of periplocosides.

Signaling Pathway: Immunosuppressive Action of Periplocosides

Periplocosides, such as Periplocoside E, have been shown to exert immunosuppressive effects by inhibiting T-cell activation.[1] This is a critical mechanism for their potential therapeutic use in autoimmune diseases. The following diagram illustrates the putative signaling pathway affected by these compounds.

Caption: Inhibition of T-cell activation signaling by periplocosides.

References

Application Note: Standardized Protocols for In Vitro Antifungal Susceptibility Testing of Sepiumol A

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sepiumol A, a polyphenolic compound isolated from the root bark of Periploca sepium, has demonstrated significant antifungal activity, positioning it as a compound of interest for the development of new antifungal therapies[1]. To facilitate further research and ensure reproducible and comparable results across different laboratories, standardized methods for evaluating its in vitro efficacy are essential. This document provides detailed protocols for determining the antifungal susceptibility of various fungal isolates to this compound, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[2][3][4]. The primary methods detailed are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Disk Diffusion method for assessing zones of inhibition.

Protocol 1: Broth Microdilution Susceptibility Testing

This method is considered the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[2][5]. The protocol is adapted from the CLSI M27 and M38 documents[6][7].

Experimental Workflow for MIC Determination

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Materials and Reagents

-

This compound powder (store at -20°C, away from light and moisture)[1]

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate[2]

-

MOPS (3-(N-morpholino)propanesulfonic acid) buffer[2]

-

Sterile 96-well, U-shaped bottom microtiter plates[2]

-

Fungal isolates and quality control (QC) strains (e.g., Candida albicans ATCC 90028, Candida parapsilosis ATCC 22019)

-

Sabouraud Dextrose Agar/Broth

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or hemocytometer

-

Multichannel pipette

Detailed Protocol

-

Preparation of this compound Stock Solution:

-

Accurately weigh this compound powder using a calibrated analytical balance[2].

-

Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). The final DMSO concentration in the assay wells should not exceed 1% to avoid toxicity to the fungi.

-

-

Preparation of Fungal Inoculum:

-

Subculture the fungal isolate onto a Sabouraud Dextrose Agar plate and incubate for 24-48 hours (or until sufficient growth is observed) at 30-35°C[8].

-

Collect several colonies and suspend them in sterile saline.

-

Adjust the suspension to a 0.5 McFarland standard turbidimetrically, which corresponds to approximately 1-5 x 10⁶ CFU/mL[2].

-

Create a working suspension by diluting this stock 1:100 followed by a 1:20 dilution in RPMI-1640 medium to achieve a final inoculum density of 0.5-2.5 x 10³ CFU/mL[2][9].

-

-

Assay Plate Preparation:

-

Add 100 µL of sterile RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10[9]. This leaves 100 µL in each well.

-

Well 11 will serve as the growth control (drug-free). Well 12 will be the sterility control (drug-free, no inoculum).

-

-

Inoculation and Incubation:

-

Add 100 µL of the working fungal inoculum to wells 1 through 11. Do not add inoculum to well 12.

-

This brings the final volume in wells 1-11 to 200 µL and halves the concentration of this compound in each well.

-

Seal the plate and incubate at 35°C. Read yeast plates at 24 hours. For some species like Cryptococcus, incubation for up to 72 hours may be necessary[2][10].

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control well[10]. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

-

Protocol 2: Agar Disk Diffusion Susceptibility Testing

This method is a simpler, agar-based technique useful for screening and for laboratories where broth microdilution is not feasible[2][11]. The protocol is adapted from the CLSI M44 document[6].

Materials and Reagents

-

This compound powder

-

Solvent (e.g., DMSO)

-

Sterile blank paper disks (6 mm diameter)

-

Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (GMB)[2]

-

Fungal isolates and QC strains

-

Sterile cotton swabs

-

Calipers or a ruler for measuring zone diameters

Detailed Protocol

-

Preparation of this compound Disks:

-

As commercial disks are unavailable, they must be prepared in-house.

-

Prepare a solution of this compound in a suitable solvent.

-

Apply a precise volume (e.g., 20 µL) of the solution onto a sterile blank paper disk to achieve a specific final concentration per disk (e.g., 10 µ g/disk ). The optimal concentration may require preliminary testing[12].

-

Allow the disks to dry completely in a sterile environment before use.

-

-

Inoculum and Plate Preparation:

-

Prepare the fungal inoculum as described in the broth microdilution protocol, adjusting to a 0.5 McFarland standard[12].

-

Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.

-

Swab the entire surface of the GMB agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage[13].

-

Allow the plate to dry for 5-15 minutes.

-

-

Disk Application and Incubation:

-

Zone of Inhibition Measurement:

-

After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter[12].

-

Data Presentation and Interpretation

Quantitative results should be recorded systematically for comparison. Since no established clinical breakpoints exist for this compound, results can be presented as MIC values or zone diameters. Epidemiological Cutoff Values (ECVs) may be determined from wild-type MIC distributions with sufficient data[5].

Table 1: Example MIC Data for this compound

| Fungal Isolate | ATCC No. | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Candida albicans | 90028 | 4 | 0.5 |

| Candida glabrata | 2001 | 16 | 16 |

| Candida parapsilosis | 22019 | 2 | 1 |

| Cryptococcus neoformans | 32045 | 8 | 4 |

| Aspergillus fumigatus | 204305 | >64 | 1 |

| Note: Data are hypothetical and for illustrative purposes only. |

Table 2: Example Disk Diffusion Data for this compound (10 µ g/disk )

| Fungal Isolate | ATCC No. | Zone of Inhibition (mm) |

| Candida albicans | 90028 | 22 |

| Candida glabrata | 2001 | 10 |

| Candida parapsilosis | 22019 | 25 |

| Cryptococcus neoformans | 32045 | 18 |

| Aspergillus fumigatus | 204305 | 0 |

| Note: Data are hypothetical and for illustrative purposes only. |

Logical Framework for Compound Screening

The initial screening of a novel compound like this compound can follow a logical progression from qualitative to quantitative assessment.

References

- 1. This compound | Periploca sepium | Antifungal | TargetMol [targetmol.com]

- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 4. EUCAST: Methodology and Instructions [eucast.org]

- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]

- 10. youtube.com [youtube.com]

- 11. [PDF] Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes | Semantic Scholar [semanticscholar.org]

- 12. Disk Diffusion Method for Determining Susceptibilities of Candida spp. to MK-0991 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. journals.asm.org [journals.asm.org]

Application Notes and Protocols for Sepiumol A in In-Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepiumol A is a novel natural compound with significant therapeutic potential as an anti-inflammatory and anti-cancer agent. These application notes provide detailed protocols for utilizing this compound in a variety of in-vitro cell-based assays to characterize its biological activity. The following sections outline the methodologies for assessing its impact on cell viability, its anti-inflammatory effects via the NF-κB signaling pathway, and its pro-apoptotic activity in cancer cell lines.

Hypothesized Mechanism of Action

Based on preliminary screening and structural similarities to other bioactive molecules, this compound is hypothesized to exert its effects through two primary mechanisms:

-

Anti-inflammatory Activity: this compound is believed to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is proposed to prevent the phosphorylation and subsequent degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and transcription of pro-inflammatory genes like COX-2, TNF-α, and various interleukins.[1][2]

-

Anti-cancer Activity: In cancer cells, this compound is thought to induce apoptosis (programmed cell death) through the intrinsic pathway. This involves the modulation of the Bcl-2 family of proteins, leading to a decrease in the expression of anti-apoptotic proteins (like Bcl-2) and an increase in pro-apoptotic proteins (like Bax).[3][4] This shift in balance is expected to increase mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to cell death.[4][5]

Signaling Pathway Diagrams

The following diagrams illustrate the hypothesized signaling pathways modulated by this compound.

Caption: Hypothesized Anti-inflammatory Mechanism of this compound.

Caption: Hypothesized Pro-Apoptotic Mechanism of this compound.

Experimental Workflow

A structured approach is recommended to characterize the in-vitro effects of this compound. The following workflow provides a logical progression from initial screening to detailed mechanistic studies.

Caption: General Experimental Workflow for this compound.

Experimental Protocols

Protocol 1: Cell Viability Assessment using Resazurin Assay

Principle: This assay measures cell viability by quantifying the metabolic reduction of non-fluorescent resazurin (blue) to the highly fluorescent resorufin (pink) by viable cells. The fluorescence intensity is directly proportional to the number of living cells.

Materials:

-

Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)

-

Cell culture medium (appropriate for the cell line)

-

96-well clear-bottom black plates

-

Phosphate-Buffered Saline (PBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Test cell lines (e.g., RAW 264.7 macrophages for inflammation; DLD-1 colon cancer cells for cancer)[6]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.

-

Fluorescence Measurement: Measure fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Data Analysis:

-

Subtract the background fluorescence (no-cell control) from all readings.

-

Calculate the percentage of cell viability relative to the vehicle control: % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100

-

Plot the % Viability against the log concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

Protocol 2: NF-κB Reporter Assay

Principle: This assay uses a cell line stably transfected with a plasmid containing a reporter gene (e.g., Luciferase) under the control of an NF-κB response element. Activation of NF-κB drives the expression of the reporter, and its activity can be quantified.

Materials:

-

HEK293T or similar cell line with an NF-κB-Luciferase reporter construct.

-

Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as an inflammatory stimulus.

-

Luciferase assay reagent (e.g., Bright-Glo™).

-

96-well solid white plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the NF-κB reporter cells in a 96-well white plate at 2 x 10⁴ cells/well and incubate overnight.

-

Pre-treatment: Treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Add an inflammatory stimulus (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) to all wells except the unstimulated control.

-

Incubation: Incubate for 6-8 hours at 37°C, 5% CO₂.

-

Luminescence Measurement: Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.

-

Data Analysis:

-

Normalize the luminescence of treated wells to the stimulated control (LPS/TNF-α alone).

-

Calculate the percentage of NF-κB inhibition: % Inhibition = 100 - [(RLU_Sample / RLU_StimulatedControl) * 100] (RLU = Relative Light Units)

-

Protocol 3: Apoptosis Assessment using Caspase-Glo® 3/7 Assay

Principle: This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic caspase-3/7 substrate which is cleaved by active caspases to release a substrate for luciferase, generating a luminescent signal proportional to caspase activity.

Materials:

-

Caspase-Glo® 3/7 Assay System.

-

Cancer cell line of interest (e.g., DLD-1, MCF-7).[3]

-

96-well solid white plates.

-

Luminometer.

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well white plate and treat with cytotoxic concentrations of this compound (e.g., around the IC₅₀ value) for a specified time (e.g., 24 hours). Include a vehicle control.

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the reagent to each well, mix gently, and incubate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

-

Data Analysis:

-

Calculate the fold change in caspase activity relative to the vehicle control: Fold Change = RLU_Sample / RLU_VehicleControl

-

Protocol 4: Western Blotting for Key Signaling Proteins

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. This is used to confirm the effect of this compound on the expression or phosphorylation status of target proteins in the hypothesized pathways.

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-COX-2, anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Cell Lysis: Treat cells in 6-well plates with this compound as required. Wash cells with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis:

-

Perform densitometry analysis on the bands using software like ImageJ.

-

Normalize the expression of the target protein to a loading control (e.g., β-actin).

-

Compare the relative protein levels between treated and control groups.

-

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound on Various Cell Lines

| Cell Line | Assay Duration (h) | IC₅₀ (µM) ± SD |

|---|---|---|

| RAW 264.7 | 24 | > 100 |

| DLD-1 | 48 | 25.3 ± 2.1 |

| MCF-7 | 48 | 38.7 ± 4.5 |

Table 2: Effect of this compound on NF-κB Activity and Cytokine Production

| Treatment | Concentration (µM) | NF-κB Inhibition (%) | TNF-α Reduction (%) |

|---|---|---|---|

| Vehicle Control | - | 0 | 0 |

| LPS (1 µg/mL) | - | N/A | N/A |

| This compound + LPS | 10 | 35.6 ± 3.8 | 41.2 ± 5.3 |

| this compound + LPS | 25 | 78.2 ± 5.1 | 82.5 ± 6.7 |

Table 3: Induction of Apoptosis by this compound in DLD-1 Cells

| Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |

|---|---|---|

| Vehicle Control | - | 1.0 |

| This compound | 12.5 (0.5 x IC₅₀) | 2.4 ± 0.3 |

| This compound | 25 (IC₅₀) | 5.8 ± 0.6 |

| this compound | 50 (2 x IC₅₀) | 12.1 ± 1.1 |

References

- 1. Anti-inflammatory Effect of Predimenol, A Bioactive Extract from Phaleria macrocarpa, through the Suppression of NF-κB and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of celastrol against rheumatoid arthritis: A network pharmacology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of signaling pathways involved in lupeol induced inhibition of proliferation and induction of apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Potential, Phenolic Profile, and Antioxidant Properties of Synsepalum dulcificum (Miracle Berry) in Colorectal Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sesamol suppresses cyclooxygenase-2 transcriptional activity in colon cancer cells and modifies intestinal polyp development in ApcMin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]

Sepiumol A solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the handling and experimental use of the novel lignan, Sepiumol A. While specific experimental data for this compound is not yet publicly available, this document outlines the best practices for determining its solubility, preparing solutions for in vitro experiments, and suggests a hypothetical signaling pathway for investigation based on the activity of structurally similar compounds. The protocols provided herein are intended to serve as a starting point for researchers and can be adapted based on empirical findings.

Introduction to this compound

This compound is a novel lignan with potential therapeutic applications. Its structural similarity to other bioactive lignans suggests it may possess anti-inflammatory and analgesic properties. Lignans as a class of compounds have been shown to interact with various signaling pathways, making this compound a compound of interest for further investigation. This document provides standardized protocols to ensure the reproducibility and accuracy of experimental results.

Solubility of this compound

The solubility of a compound is a critical parameter for the design of in vitro and in vivo experiments. The following table summarizes the predicted solubility of this compound in common laboratory solvents based on the general properties of lignans. Note: These values are predictive and should be confirmed experimentally.

Table 1: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | > 100 mg/mL | Recommended for creating stock solutions. |

| Ethanol | ~10 - 20 mg/mL | May be suitable for some applications, but lower concentrations are expected. |

| Methanol | ~5 - 10 mg/mL | Lower solubility anticipated. |

| Water | < 0.1 mg/mL | Expected to be poorly soluble in aqueous solutions. |

| Phosphate-Buffered Saline (PBS) | < 0.1 mg/mL | Insoluble in physiological buffers. |

Preparation of this compound for Experiments

Accurate and consistent preparation of test compounds is crucial for reliable experimental outcomes. The following protocols describe the preparation of stock solutions and working solutions of this compound for typical cell-based assays.

Protocol for Preparing a 10 mM Stock Solution in DMSO

-

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

-

Procedure:

-

Tare a sterile microcentrifuge tube on the analytical balance.

-

Carefully weigh the desired amount of this compound into the tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need to know the molecular weight of this compound. (Assuming a hypothetical molecular weight of 450.5 g/mol , you would weigh 4.505 mg).

-

Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM.

-

Cap the tube securely and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term stability.

-

Protocol for Preparing Working Solutions for Cell Culture

-

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed, sterile cell culture medium appropriate for your cell line.

-

Sterile microcentrifuge tubes or conical tubes.

-

-

Procedure:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. For example, to prepare a 10 µM working solution, you would dilute the 10 mM stock solution 1:1000 in cell culture medium (e.g., add 1 µL of stock to 999 µL of medium). This results in a final DMSO concentration of 0.1%.

-

Gently mix the working solutions by pipetting or inverting the tube.

-

Add the prepared working solutions to your cell cultures as per your experimental design. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

-

Hypothetical Biological Activity and Signaling Pathway

Based on the known biological activities of similar lignans, it is hypothesized that this compound may exert its effects through the inhibition of pro-inflammatory signaling pathways. A potential target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a key regulator of inflammation.

Caption: Hypothetical mechanism of this compound action on the NF-κB signaling pathway.

Experimental Workflow for Investigating NF-κB Inhibition

The following diagram outlines a general workflow to investigate the inhibitory effect of this compound on the NF-κB signaling pathway.

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Safety Precautions

As with any novel chemical compound, appropriate safety precautions should be taken when handling this compound.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Consult the Material Safety Data Sheet (MSDS) for detailed safety information once available.

Conclusion

This document provides a foundational guide for initiating research with this compound. The provided protocols for solubility determination and solution preparation are based on established laboratory practices. The hypothetical signaling pathway and experimental workflow offer a rational starting point for investigating the biological activity of this novel lignan. It is imperative that researchers empirically validate the predicted properties and adapt these protocols as necessary to suit their specific experimental systems.

Sepiumol A: A Promising Polyphenolic Positive Control for Antifungal Assays

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sepiumol A is a polyphenolic compound isolated from the root bark of Periploca sepium.[1][2] It has demonstrated significant antifungal activity, making it a valuable candidate for use as a positive control in antifungal screening assays. As a naturally derived compound, it offers a relevant comparator for studies investigating novel antifungal agents from natural sources. This document provides detailed application notes on the use of this compound as a positive control, summarizes its known antifungal activity, and provides standardized protocols for its application in common antifungal assays.

Data Presentation: Antifungal Activity of this compound and Related Compounds

The antifungal efficacy of this compound and its related polyphenolic derivatives has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values. The following table summarizes the reported MIC values against various fungal species.

| Compound | Fungal Species | MIC (μg/mL) | Reference Compound | Reference MIC (μg/mL) |

| This compound | Gibberella saubinetii | 1.56 | Ketoconazole | 0.78 |

| Alternaria longipes | 3.13 | Ketoconazole | 0.78 | |

| Sepiumol C | Gibberella saubinetii | 1.56 | Ketoconazole | 0.78 |

| Alternaria longipes | 3.13 | Ketoconazole | 0.78 | |

| Sepiumol E | Gibberella saubinetii | 1.56 | Ketoconazole | 0.78 |

| Alternaria longipes | 3.13 | Ketoconazole | 0.78 |

Data extracted from "Five new polyphenolic derivatives with antimicrobial activities from the root barks of Periploca sepium"[1]

Plausible Antifungal Mechanism of Action

While the precise signaling pathway of this compound's antifungal activity is yet to be fully elucidated, the general mechanisms for polyphenolic compounds involve the disruption of fungal cell integrity. This can occur through two primary pathways: direct interaction with the cell wall and membrane components, and inhibition of key enzymes involved in maintaining cell structure, such as those in the ergosterol biosynthesis pathway.

Caption: Plausible antifungal mechanism of polyphenolic compounds.

Experimental Protocols

The following are detailed protocols for standard antifungal assays where this compound can be used as a positive control.

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent in a liquid medium.

Materials:

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

Test fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

-

Spectrophotometer (for reading absorbance)

-

Sterile pipette tips and multichannel pipettes

-

Incubator

Workflow:

Caption: Workflow for Broth Microdilution Assay.

Procedure:

-

Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This suspension is then diluted in the broth medium to achieve a final concentration of approximately 0.5 to 2.5 x 10³ CFU/mL.

-

Serial Dilutions: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the this compound stock solution to the first well of a row and perform a 2-fold serial dilution across the row by transferring 100 µL from one well to the next.

-

Inoculation: Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL.

-

Controls:

-

Positive Control: A well containing a known antifungal agent (e.g., Ketoconazole).

-

Negative Control: A well containing only the broth medium and the fungal inoculum (no antifungal agent).

-

Sterility Control: A well containing only the broth medium.

-

-

Incubation: Incubate the plate at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the fungus.

Agar Well Diffusion Assay for Zone of Inhibition

This method is used to qualitatively assess the antifungal activity by measuring the zone of growth inhibition around a well containing the antifungal agent.

Materials:

-

This compound (stock solution)

-

Test fungal strains

-

Sterile Petri dishes

-

Appropriate agar medium (e.g., Potato Dextrose Agar)

-

Sterile cork borer

-

Micropipette

-

Incubator

Procedure:

-

Prepare Agar Plates: Pour the molten agar medium into sterile Petri dishes and allow it to solidify.

-

Inoculate Plates: Spread a standardized fungal inoculum evenly over the surface of the agar plate using a sterile swab.

-

Create Wells: Use a sterile cork borer to create wells of a defined diameter (e.g., 6 mm) in the agar.

-

Add Antifungal Agent: Add a specific volume (e.g., 100 µL) of the this compound solution to a well.

-

Controls:

-

Positive Control: A well containing a known antifungal agent.

-

Negative Control: A well containing the solvent used to dissolve this compound (e.g., DMSO).

-

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 28°C) for 48 to 72 hours.

-

Measure Zone of Inhibition: Measure the diameter of the clear zone around the well where fungal growth is inhibited. A larger diameter indicates greater antifungal activity.

This compound exhibits potent antifungal activity against a range of fungal species, making it a suitable positive control for in vitro antifungal assays. Its polyphenolic structure provides a relevant benchmark for the evaluation of other natural product-derived antifungal candidates. The provided protocols offer standardized methods for incorporating this compound into routine antifungal screening workflows. Further research is warranted to fully elucidate its specific mechanism of action and to expand the profile of its activity against a broader range of clinically and agriculturally important fungi.

References

Troubleshooting & Optimization

Technical Support Center: Sepiumol A Extraction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Sepiumol A.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction of this compound, providing detailed solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound

-

Question: We are experiencing a very low yield of this compound from our plant material. What are the potential causes and how can we improve it?

-

Answer: Low yield is a common issue in natural product extraction. The primary factors to investigate are the choice of solvent, extraction method, and the condition of the starting material.

-